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molecular formula C8H7ClFNO2 B2582222 Methyl 4-amino-2-chloro-6-fluorobenzoate CAS No. 1365993-10-7

Methyl 4-amino-2-chloro-6-fluorobenzoate

Cat. No. B2582222
M. Wt: 203.6
InChI Key: ZONCHFWDDLYREM-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

To a solution of methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate (6.53 g, 21.5 mmol) in dichloromethane (40 mL) was added TFA (9.94 mL). The mixture was stirred at room temperature for 4 hours. The mixture was then concentrated. Water (30 mL) was added to the residue, and pH was adjusted 10 with 25% NaOH. The resulting suspension was extracted with EtOAc (3×). The combined organics were dried (Na2SO4), filtered and concentrated to give the title compound (4.41 g, quantitative yield) as an off-white solid. 1H NMR (400 MHz, CD2Cl2) δ 6.54 (s, 1H), 6.34 (dd, J=11.6, 2.1 Hz, 1H), 4.19 (s, 2H), 3.90 (s, 3H). LCMS (ESI) m/z 204.0 [M+H+].
Name
methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate
Quantity
6.53 g
Type
reactant
Reaction Step One
Name
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:18]=[C:17]([F:19])[C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([Cl:20])[CH:10]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[NH2:8][C:9]1[CH:18]=[C:17]([F:19])[C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([Cl:20])[CH:10]=1

Inputs

Step One
Name
methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate
Quantity
6.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C(=O)OC)C(=C1)F)Cl
Name
Quantity
9.94 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
Water (30 mL) was added to the residue, and pH
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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